molecular formula C20H22F2N4O2 B10913184 3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,4-dimethylphenyl)propanamide

3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B10913184
M. Wt: 388.4 g/mol
InChI Key: LXUOZCLPWZTWJI-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,4-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound with the molecular formula C20H22F2N4O2 This compound is characterized by its unique pyrazolo[3,4-b]pyridine core structure, which is often associated with various biological activities

Preparation Methods

The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,4-DIMETHYLPHENYL)PROPANAMIDE involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,4-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it can bind to specific receptors on cell surfaces, modulating the signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(2,4-DIMETHYLPHENYL)PROPANAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:

  • 3-[4-(Difluoromethyl)-2-isopropyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
  • 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C20H22F2N4O2/c1-4-25-11-15-14(19(21)22)10-18(28)26(20(15)24-25)8-7-17(27)23-16-6-5-12(2)9-13(16)3/h5-6,9-11,19H,4,7-8H2,1-3H3,(H,23,27)

InChI Key

LXUOZCLPWZTWJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C=C(C=C3)C)C)C(F)F

Origin of Product

United States

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